Product packaging for Qui4NMal(Cat. No.:CAS No. 151299-42-2)

Qui4NMal

Cat. No.: B130582
CAS No.: 151299-42-2
M. Wt: 437.4 g/mol
InChI Key: YEXKHDSGIBZZPH-FSIRCQHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Qui4NMal is a chemically synthesized compound provided for laboratory research purposes. As a foundational biochemical tool, it is characterized by high purity and stability, making it suitable for various in vitro applications. Researchers can utilize this compound in exploratory studies to investigate novel biological pathways, as a standard in analytical method development, or as a building block in more complex synthetic processes. Its specific properties require careful handling by qualified professionals in a controlled laboratory environment. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine the compound's specific mechanism of action, pharmacokinetics, and full range of potential research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO12 B130582 Qui4NMal CAS No. 151299-42-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151299-42-2

Molecular Formula

C17H27NO12

Molecular Weight

437.4 g/mol

IUPAC Name

3-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-3-acetyloxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydroxy-2-methyloxan-3-yl]amino]-3-oxopropanoic acid

InChI

InChI=1S/C17H27NO12/c1-5-10(18-8(20)4-9(21)22)14(13(25)16(26)27-5)30-17-15(29-7(3)19)12(24)11(23)6(2)28-17/h5-6,10-17,23-26H,4H2,1-3H3,(H,18,20)(H,21,22)/t5-,6+,10-,11+,12-,13-,14+,15-,16-,17+/m1/s1

InChI Key

YEXKHDSGIBZZPH-FSIRCQHCSA-N

SMILES

CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O

Synonyms

4,6-dideoxy-4-malonylamino-D-glucose
4,6-dideoxy-4-malonylaminoglucose
Qui4NMal

Origin of Product

United States

Biosynthesis and Enzymatic Integration of Qui4nmal

Biosynthetic Pathways of Qui4NMal in Complex Glycoconjugates

The formation of this compound, a modified glucose derivative, necessitates specific metabolic steps for its derivatization and incorporation into the growing polysaccharide chain.

This compound is characterized by its 4,6-dideoxy modification and the presence of a carboxyacetamido or malonylamino group at position 4 mdpi.comnih.govresearchgate.netresearchgate.net. The biosynthesis of such a unique sugar unit typically begins with common monosaccharide precursors, which undergo a series of enzymatic transformations. These transformations involve epimerizations, dehydrations (to achieve the dideoxy modification), and the specific addition of the carboxyacetamido or malonylamino group. While the precise precursor pathway for this compound is complex, it is understood that the derivatization mechanisms are highly specific, ensuring the correct chemical structure for its functional integration into glycoconjugates.

The enzymatic machinery responsible for the formation of the this compound moiety exhibits high specificity, particularly for the addition of the distinctive carboxyacetamido group. This specificity ensures the precise modification of the sugar precursor at the correct positions.

Research indicates that the biosynthesis of this compound requires specialized enzymes for the addition of its characteristic carboxyethylamino group . A notable example of such enzymatic involvement is observed in Escherichia coli serotype K4, where the kfoBC gene cluster is implicated in this process . The kfoBC gene cluster, located within the capsular polysaccharide (kps) locus, is critical for the synthesis of specific capsular components. Genetic and biochemical analyses of these enzymes would reveal the precise catalytic steps and the enzyme-substrate interactions that lead to the formation of this compound. These genes are part of the larger genetic architecture that governs the assembly and export of capsular polysaccharides in bacteria.

Enzymatic Specificity for this compound Moiety Formation

Polysaccharide Assembly and Translocation Mechanisms Involving this compound

Once synthesized, this compound-containing sugar units are assembled into larger polysaccharide chains and subsequently translocated to the bacterial cell surface. This process can occur via different mechanisms, primarily the Wzx/Wzy-dependent pathway and the ATP-binding cassette (ABC) transporter-dependent pathway.

Wzx/Wzy-Dependent Polymerization and Export Systems

The Wzx/Wzy-dependent pathway is a common mechanism for the biosynthesis and export of capsular polysaccharides, particularly in E. coli Group 1 and 4 capsules, which can contain this compound mdpi.comnih.govstanford.edu. In this pathway, individual repeat units of the polysaccharide are first assembled on an undecaprenol (B103720) diphosphate (B83284) (Und-PP) lipid carrier at the inner leaflet of the cytoplasmic membrane stanford.edufrontiersin.org. A flippase enzyme, Wzx, then translocates these lipid-linked repeat units across the inner membrane into the periplasmic space mdpi.comstanford.edufrontiersin.org. Following translocation, a polymerase enzyme, Wzy, catalyzes the polymerization of these repeat units, forming the high-molecular-weight polysaccharide chain in the periplasm mdpi.comstanford.edufrontiersin.org. The fully polymerized polysaccharide is then transported across the periplasm and outer membrane by a trans-envelope complex, which typically involves proteins such as Wza (an outer membrane translocon) and Wzc (a tyrosine autokinase) researchgate.netresearchgate.netfrontiersin.org. Wzc's autophosphorylation and dephosphorylation cycle, mediated by Wzb phosphatase, is crucial for the polymerization and export of the capsular polysaccharide researchgate.net.

ATP-Binding Cassette (ABC) Transporter-Dependent Assembly and Export Pathways

The ABC transporter-dependent pathway is another major mechanism for capsular polysaccharide assembly and export, utilized by E. coli Group 2 and 3 capsules, some of which also incorporate this compound mdpi.comnih.gov. Unlike the Wzx/Wzy pathway, in the ABC transporter-dependent system, the complete polysaccharide chain is typically polymerized in the cytoplasm mdpi.comresearchgate.netnih.gov. This polymerization often occurs on a lipid carrier, sometimes linked via a Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) residue mdpi.comnih.gov. The fully assembled polysaccharide is then actively transported across the inner membrane by an ABC transporter complex mdpi.comresearchgate.netnih.gov. This complex is composed of multiple proteins, including two transmembrane domain (TMD) proteins and two nucleotide-binding domain (NBD) proteins, which utilize the energy from ATP hydrolysis to drive the transport process mdpi.comresearchgate.netebi.ac.ukwikipedia.orgnih.govrcsb.org. Subsequent transport across the periplasm and outer membrane is facilitated by periplasmic polysaccharide co-polymerase (PCP) and outer membrane polysaccharide export (OPX) proteins mdpi.comresearchgate.net. These systems form a tunnel-like structure, enabling the efficient export of the large polysaccharide molecules to the bacterial cell surface mdpi.comresearchgate.net.

Coordination of Cytoplasmic Biosynthesis with Extracellular Assembly

The assembly of capsular polysaccharides, including those containing this compound, is a spatially and temporally coordinated process that bridges the cytoplasmic biosynthesis with extracellular assembly. In Gram-negative bacteria, such as Escherichia coli, this coordination is largely achieved through the ATP-binding cassette (ABC) transporter pathway, a common mechanism for the synthesis and export of Group 2 and Group 3 polysaccharide capsules. wikipedia.orgnih.govnih.gov

The polysaccharide repeat units, often fully synthesized in the cytoplasm on a lipid carrier (e.g., lyso-phosphatidylglycerol), are then translocated across the cytoplasmic membrane. modelseed.orgwikipedia.orgguidetopharmacology.org This translocation is mediated by a multi-protein ABC transporter complex. For Group 2 and 3 kps gene clusters, proteins encoded in conserved regions 1 and 3 are crucial for polysaccharide export. nih.govmetabolomicsworkbench.orgguidetopharmacology.org Specifically, the KpsMT proteins form an ATP-Binding Cassette transporter responsible for the export of the nascent polysaccharide across the cytoplasmic membrane. metabolomicsworkbench.orgguidetopharmacology.org Other proteins like KpsE and KpsD are also implicated in the translocation process, coupling the ABC transporter to subsequent steps of assembly on the cell surface. nih.gov This system ensures that the newly synthesized polysaccharide is efficiently moved from the intracellular environment to its functional location on the bacterial surface, forming the protective capsule. wikipedia.orgnih.govuni.lu

Genetic Regulation and Molecular Control of this compound Incorporation

The incorporation of this compound into bacterial capsular polysaccharides is tightly controlled by a sophisticated network of genetic and molecular regulatory mechanisms. These systems ensure the appropriate expression and assembly of the capsule in response to environmental cues, which is critical for bacterial survival and pathogenesis.

Organization and Expression of kps Gene Clusters Encoding this compound-containing Polysaccharides

The genes responsible for the synthesis, activation, polymerization, and translocation of this compound-containing polysaccharides are typically organized into kps gene clusters. fishersci.ca In Escherichia coli, particularly for Group 2 and Group 3 capsules, these clusters exhibit a characteristic three-region organization. nih.govwikipedia.orgmetabolomicsworkbench.orgguidetopharmacology.orgwikidata.org

Region 1 and Region 3: These regions are conserved across different serotypes and primarily encode proteins involved in the export and assembly of the polysaccharide on the cell surface. nih.govmetabolomicsworkbench.orgguidetopharmacology.orgwikidata.org For instance, in Group 3 kps clusters, the conserved ABC transporter genes (kpsDMTE) are located in region 1, while the kpsCS genes, essential for the assembly of the Kdo oligosaccharide linker, are found in region 3. wikipedia.orguni.lu

Region 2: This central region is serotype-specific and contains the genes encoding the glycosyltransferases and specialized sugar nucleotide synthetases required for the biosynthesis of the unique polysaccharide repeat unit, including components like this compound. nih.govmetabolomicsworkbench.orgguidetopharmacology.org The size and gene content of region 2 vary significantly depending on the structural complexity of the specific capsular polysaccharide being produced. nih.gov

The expression of these kps genes is primarily regulated at the transcriptional level, allowing for dynamic control over capsule production. uni.lu

Regulatory Systems Governing this compound-associated Glycan Synthesis (e.g., Regulation of Capsule Synthesis)

The synthesis of capsular polysaccharides, and thus the incorporation of this compound, is governed by complex regulatory networks involving multiple proteins. A prominent example is the Rcs (Regulator of Capsule Synthesis) phosphorelay system in Escherichia coli. uni.luchemspider.comwikipedia.org

This system typically involves:

RcsA and RcsB: These act as positive regulators, promoting capsule expression. uni.luchemspider.com

RcsC: This functions as a negative regulator of capsule synthesis and is often found in close proximity to rcsB. chemspider.com

Lon ATP-dependent protease: This enzyme indirectly negatively regulates capsule synthesis by rapidly degrading the RcsA protein, thereby limiting its availability. uni.lu

Beyond genetic regulators, environmental factors such as temperature can also significantly influence capsule production. For example, in Streptococcus pyogenes, capsule synthesis exhibits thermoregulation, with higher production observed at lower temperatures. fda.gov

Influence of Intercellular Communication Systems on this compound Biosynthesis (e.g., Quorum Sensing via LuxS-AI-2)

Metabolic Flux and Precursor Supply for this compound-containing Polysaccharide Production (e.g., Leloir Pathway)

The efficient production of this compound-containing polysaccharides is highly dependent on the availability and metabolic flux of precursor molecules. Polysaccharide biosynthesis pathways require a continuous supply of activated sugar precursors, typically in the form of nucleotide sugars. chem960.commodelseed.org

Ecological and Pathogenic Roles of Qui4nmal Containing Polysaccharides

Contribution to Bacterial Virulence and Host Interactions

Pathogenic bacteria have developed a variety of sophisticated strategies to thrive within a host organism. asm.org A key aspect of their success lies in their ability to evade the host's immune system. nih.govnih.govscispace.com Virulence, the capacity of a microbe to cause disease, is often dependent on specific molecular interactions between the pathogen and its host. nih.govnih.govscispace.comdoi.org These interactions can lead to the subversion of normal host cell functions, creating an environment that favors the pathogen's survival and proliferation. nih.gov

One of the primary mechanisms bacteria employ to evade the host immune system is the production of a polysaccharide capsule. asm.orgresearchgate.net This capsule acts as a physical barrier, masking the underlying bacterial structures that would otherwise be recognized by the host's immune cells. researchgate.netstudy.comyoutube.com

The presence of a capsule can prevent the deposition of antibodies and complement proteins on the bacterial surface, thereby hindering opsonization and subsequent phagocytic clearance. youtube.comaustinpublishinggroup.com By shielding pathogen-associated molecular patterns (PAMPs), the capsule effectively prevents their detection by pattern recognition receptors (PRRs) on immune cells. study.com This allows the bacteria to remain "hidden" from the innate immune system. asm.orgaustinpublishinggroup.com

Some bacteria can further enhance their evasive capabilities by altering the composition of their capsules, making it difficult for the immune system to mount a specific and effective response. youtube.com Intracellular pathogens, those that live inside host cells, can also utilize capsules to avoid being killed after being engulfed by phagocytes. youtube.com Once inside a phagosome, these pathogens have various strategies to prevent the fusion of the phagosome with the lysosome, which contains digestive enzymes. youtube.com

The relationship between bacteria and bacteriophages (phages), viruses that infect bacteria, is a continuous evolutionary arms race. nih.gov Bacteria have evolved numerous defense mechanisms to resist phage infection. frontiersin.orgnih.gov These can include alterations in surface receptors that phages use for attachment, the production of an extracellular matrix that physically blocks phages, or the acquisition of specialized defense systems like CRISPR-Cas. frontiersin.orgnih.govphageguard.com

Phage resistance can arise from spontaneous mutations in bacterial genes, particularly those encoding for phage receptor proteins. frontiersin.orgphageguard.com The constant selective pressure exerted by phages drives the rapid evolution of these resistance traits. nih.gov Some bacteria can also produce outer membrane vesicles that act as decoys, binding to phages and preventing them from reaching the bacterial cell. nih.gov Furthermore, some phages can integrate their genetic material into the bacterial genome, becoming prophages. These prophages can confer resistance to subsequent infections by other phages through systems known as superinfection exclusion. nih.gov

The interaction between phages and bacteria can also influence the host's immune response. Phages can be taken up by immune cells, both independently and along with their bacterial hosts, and can modulate immune responses in ways that are often anti-inflammatory. nih.gov

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govmdpi.com The formation of biofilms is a multi-step process that begins with the initial attachment of planktonic (free-swimming) bacteria to a surface. nih.govyoutube.comnih.gov This attachment is followed by cell-to-cell adhesion, proliferation, and the production of the EPS matrix, leading to the maturation of the biofilm. nih.gov

Cell-to-cell communication, known as quorum sensing (QS), plays a critical role in regulating biofilm formation. nih.govmdpi.comyoutube.comresearchgate.net Bacteria produce and release signaling molecules, and when the concentration of these molecules reaches a certain threshold, it triggers changes in gene expression that promote biofilm development. nih.govyoutube.com

The final stage of the biofilm life cycle is dispersal, where bacteria detach from the biofilm and revert to a planktonic state, allowing them to colonize new surfaces. youtube.comnih.gov This dispersal can be triggered by various environmental cues, including changes in nutrient availability. nih.govresearchgate.net The dynamics of biofilm formation and dispersal are complex and can vary between different bacterial species and even between mutants of the same species. nih.gov

Distribution and Serotype Diversity in Pathogenic Bacteria

Escherichia coli is a diverse bacterial species that includes many pathogenic strains capable of causing a wide range of diseases. asm.org The capsular polysaccharides (K antigens) of E. coli are major virulence factors that contribute to the bacterium's ability to cause infections.

Prevalence of Qui4NMal in Selected Escherichia coli Serotypes

SerotypeAssociated Infections
K1Neonatal meningitis, urinary tract infections
K4Urinary tract infections
K5Urinary tract infections
K10Urinary tract infections
K30Pneumonia, septicemia
K27Urinary tract infections
O111Gastroenteritis

Besides E. coli, polysaccharides containing this compound or structurally similar sugars are found in the capsules of several other clinically important bacteria.

Streptococcus pneumoniae : A leading cause of community-acquired pneumonia, meningitis, and sepsis, particularly in young children and the elderly. wikipedia.orgnih.govfrontiersin.org Its polysaccharide capsule is a major virulence factor, protecting it from phagocytosis. youtube.comyoutube.com

Neisseria meningitidis : A Gram-negative bacterium that can cause meningitis and life-threatening sepsis (meningococcemia). wikipedia.orgnih.gov The presence of a polysaccharide capsule is a key factor in its ability to cause invasive disease. ccbcmd.eduwho.int

Klebsiella pneumoniae : A Gram-negative bacterium that can cause a variety of infections, including pneumonia, urinary tract infections, and bloodstream infections. healthline.comwikipedia.orgnih.gov It is known for its prominent capsule, which contributes to its virulence and resistance to host defenses. wikipedia.org

Streptococcus agalactiae : Also known as Group B Streptococcus, it is a leading cause of neonatal infections.

Pasteurella multocida : A commensal bacterium in the upper respiratory tract of many animals that can cause opportunistic infections in humans, often following animal bites or scratches.

Clinically Significant Microorganisms with this compound or Similar Sugars in Capsules

MicroorganismCommonly Associated Diseases
Streptococcus pneumoniaePneumonia, meningitis, sepsis wikipedia.orgnih.gov
Neisseria meningitidisMeningitis, meningococcemia wikipedia.orgnih.gov
Klebsiella pneumoniaePneumonia, urinary tract infections, bacteremia healthline.comwikipedia.orgnih.gov
Streptococcus agalactiaeNeonatal sepsis, meningitis
Pasteurella multocidaWound infections, cellulitis

Evolutionary Dynamics of this compound-Associated Genetic Determinants

The remarkable diversity of bacterial cell surface polysaccharides, including those containing N-acetyl-D-quinovosamine (QuiNAc), is a direct consequence of dynamic evolutionary processes acting on the genetic loci responsible for their biosynthesis. These processes, primarily driven by the selective pressures of the host immune system and bacteriophage predation, facilitate rapid adaptation and the emergence of new bacterial strains.

Role of Genetic Recombination and Plasmid Transfer in Capsular Diversity

The genetic architecture of polysaccharide biosynthesis is a key factor in its evolution. The genes responsible for the synthesis of capsular polysaccharides (CPS) and O-antigens are typically clustered together in the bacterial genome. frenoy.eu This clustering facilitates the coordinated expression of the necessary enzymes and also allows for the entire gene cluster to be transferred as a single unit between bacteria.

Horizontal Gene Transfer (HGT) and Recombination:

Horizontal gene transfer is a major driver of diversity in bacterial polysaccharides. nih.gov Entire biosynthesis gene clusters can be acquired from other, often distantly related, bacteria. This allows for rapid and significant changes in the structure of the polysaccharide, a phenomenon known as "capsular switching." nih.gov For instance, the O-antigen biosynthesis locus in Pseudomonas aeruginosa is a "hotspot" for genetic exchange, where different gene clusters can be found at the same genomic location in different strains. nih.gov This suggests that these gene clusters have been acquired through multiple independent HGT events.

Recombination events, both within and between gene clusters, further contribute to the generation of novel polysaccharide structures. In Klebsiella pneumoniae, extensive variation in the capsular polysaccharide synthesis (cps) loci is observed, with evidence of large-scale recombination events shaping the diversity of capsule types. nih.gov This recombination can lead to the shuffling of genes encoding glycosyltransferases, the enzymes responsible for linking sugar monomers, resulting in new combinations and linkages of sugars in the polysaccharide chain.

Plasmid-Mediated Transfer:

Plasmids, extrachromosomal DNA molecules, play a significant role in the dissemination of polysaccharide biosynthesis gene clusters. The presence of these clusters on plasmids facilitates their transfer between different bacterial strains and even across species boundaries. This is a particularly efficient mechanism for the rapid spread of advantageous capsular types within a bacterial population. While not all polysaccharide biosynthesis gene clusters are located on plasmids, their presence on these mobile genetic elements significantly enhances the potential for horizontal gene transfer and the generation of diversity.

The following table summarizes the key genetic mechanisms contributing to the diversity of this compound-containing polysaccharides:

Genetic MechanismDescriptionImpact on Diversity
Horizontal Gene Transfer (HGT) Acquisition of entire biosynthesis gene clusters from other bacteria.Rapid introduction of novel polysaccharide structures and serotypes.
Genetic Recombination Exchange of genetic material within or between biosynthesis gene clusters.Creation of new combinations of genes, leading to novel sugar linkages and modifications.
Plasmid Transfer Dissemination of biosynthesis gene clusters located on mobile plasmids.Accelerated spread of diverse capsular types within and between bacterial populations.

Impact on Bacterial Adaptation, Fitness, and Strain Evolution

The ability to alter the structure of surface polysaccharides has profound implications for a bacterium's ability to adapt to new environments, enhance its fitness, and drive the evolution of new strains.

Ecological Adaptation and Fitness:

In symbiotic bacteria like Rhizobium etli, the O-antigen containing QuiNAc is crucial for establishing an effective relationship with host plants. marquette.edunih.gov The precise structure of this polysaccharide is critical for avoiding host defense responses and for the successful infection and development of nitrogen-fixing root nodules. oup.com The ability to modify the O-antigen structure through genetic changes allows rhizobia to adapt to different legume hosts and varying environmental conditions in the rhizosphere. mdpi.com

Pathogenic Adaptation and Virulence:

In pathogenic bacteria, the polysaccharide capsule or O-antigen is a major virulence factor that helps the bacteria evade the host immune system. nih.govcabidigitallibrary.org The diversity of these polysaccharides prevents the host from mounting an effective and long-lasting immune response. For example, the structural heterogeneity of the O-antigen in Pseudomonas aeruginosa is a key factor in its ability to cause chronic infections. frontiersin.org By altering their surface polysaccharides, these bacteria can evade recognition by antibodies and phagocytic cells, contributing to their persistence in the host. cabidigitallibrary.org The loss or modification of the O-antigen can, in some cases, lead to a decrease in virulence, highlighting its importance for bacterial fitness during infection. elifesciences.org

Strain Evolution:

The rapid evolution of polysaccharide biosynthesis loci is a major driver of bacterial strain evolution. The continuous generation of new polysaccharide structures allows bacteria to explore new ecological niches and to overcome the challenges posed by hosts and predators. The acquisition of a new capsular type through HGT can lead to the emergence of a new, successful pathogenic lineage. The extensive diversity in the cps loci of Klebsiella pneumoniae is a testament to the ongoing evolution of this important pathogen, driven in large part by the selective pressures related to its capsular polysaccharide. nih.gov

The table below outlines the impact of this compound-containing polysaccharide variation on bacterial evolution:

Impact AreaDescriptionExamples
Ecological Adaptation Facilitates survival and interaction in specific environments.Rhizobium etli O-antigen is essential for symbiosis with legumes.
Pathogenic Fitness Enhances the ability to cause disease by evading host immunity.Pseudomonas aeruginosa O-antigen diversity contributes to chronic infections.
Strain Evolution Drives the emergence of new bacterial lineages with altered characteristics.Capsular switching in Klebsiella pneumoniae leads to the evolution of new pathogenic strains.

Advanced Methodologies for Investigating Qui4nmal and Its Bioconjugates

Structural Biology Approaches to Elucidate Qui4NMal-containing Glycans

Structural biology provides critical insights into the three-dimensional arrangement of this compound within glycans and the larger macromolecular complexes it forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural elucidation of this compound-containing glycans. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, TOCSY, HSQC, HMBC, and NOESY, are employed to assign proton and carbon resonances, determine glycosidic linkages, and establish the sequence and anomeric configurations of sugar residues within the polysaccharide chain wikipedia.orgdsmz.dewikipedia.org. For instance, the structure of the E. coli K10 capsular polysaccharide, which contains this compound, was elucidated using methylation analysis and 1D and 2D NMR spectroscopy wikipedia.org. The unique chemical shifts and coupling patterns associated with the 4-(2-carboxyacetamido)-4,6-dideoxyglucose moiety provide definitive evidence of its presence and linkage within the polymer.

Table 1: Representative NMR Spectroscopic Data for this compound Residue within a Polysaccharide

Proton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Assignment (this compound)Correlation (2D NMR)
5.12 (d, J=3.5 Hz)102.5H-1/C-1H1-C1 (HSQC), H1-H2 (COSY)
4.05 (dd)72.1H-2/C-2H2-C2 (HSQC), H2-H3 (COSY)
3.88 (t)70.8H-3/C-3H3-C3 (HSQC), H3-H4 (COSY)
4.60 (m)58.9H-4/C-4H4-C4 (HSQC), H4-H5 (COSY)
3.75 (m)75.3H-5/C-5H5-C5 (HSQC), H5-H6 (COSY)
1.25 (d, J=6.0 Hz)17.9H-6/C-6 (methyl)H6-C6 (HSQC)
2.55 (t)35.1CH₂ (carboxyacetamido)CH₂-CH₂ (COSY)
178.0 (s)176.5COOH (carboxyacetamido)N/A

Note: Data are illustrative and would vary based on specific polysaccharide context and experimental conditions.

Biophysical techniques are crucial for understanding the interactions involving this compound-containing glycans. Native Mass Spectrometry (Native MS) can be employed to analyze the intact mass of this compound-containing polysaccharides and their complexes with proteins, providing information on stoichiometry and heterogeneity. This technique maintains non-covalent interactions, allowing for the characterization of intact glycan-protein assemblies or polysaccharide aggregates. For example, Native MS could reveal the precise molecular weight of this compound-modified capsular polysaccharide repeat units and their oligomeric states.

Single-Molecule Förster Resonance Energy Transfer (smFRET) offers a powerful tool to study conformational dynamics and transient interactions of this compound-containing glycans at the single-molecule level. By labeling specific sites on the glycan or interacting proteins with donor and acceptor fluorophores, smFRET can monitor real-time changes in distance and conformation during enzymatic reactions, binding events, or polymerization processes. This could provide insights into how this compound's unique structure influences the flexibility or recognition properties of the polysaccharide.

Table 2: Hypothetical Biophysical Data for this compound-Glycan Interactions

TechniqueAnalyte/InteractionObserved ParameterRepresentative Finding (Illustrative)
Native Mass SpectrometryThis compound-CPS Repeat UnitIntact Mass (Da)437.4 ± 0.1 Da (monomer); 874.8 ± 0.2 Da (dimer)
Native Mass SpectrometryThis compound-CPS:Binding Protein ComplexMass/Stoichiometry1:1 complex (e.g., CPS repeat unit:enzyme subunit)
Single-Molecule FRETThis compound-CPS PolymerizationFRET Efficiency DistributionBimodal distribution indicating distinct conformational states during elongation
Single-Molecule FRETThis compound-CPS:Host Receptor BindingBinding Kinetics (k_on, k_off)k_on = 1.5 x 10⁵ M⁻¹s⁻¹, k_off = 0.05 s⁻¹

The biosynthesis and export of this compound-containing capsular polysaccharides involve complex multiprotein machinery that spans bacterial membranes researchgate.netresearchgate.netwikipedia.orgmassbank.eufishersci.nlwikipedia.org. Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are essential for determining the high-resolution structures of these complexes. Cryo-EM is particularly advantageous for large, dynamic membrane-bound complexes, such as the ABC transporters or Wzx/Wzy-dependent systems responsible for polysaccharide polymerization and translocation researchgate.netresearchgate.netwikipedia.orgmassbank.eufishersci.nl. By visualizing these complexes in different functional states, researchers can gain insights into the molecular mechanisms of this compound-glycan assembly and transport. X-ray crystallography, while requiring highly ordered crystals, provides atomic-resolution details of individual enzymes or stable protein domains involved in this compound biosynthesis, revealing active site architectures and substrate binding modes.

Table 3: Structural Biology Findings on this compound-Related Complexes (Illustrative)

Complex/EnzymeTechniqueResolution/DetailKey Structural Insight
This compound Synthase (Hypothetical)X-ray Crystallography1.8 ÅActive site pocket accommodating specific this compound precursor
ABC Transporter (KpsDEMT) researchgate.netCryo-EM3.2 ÅOpen and closed conformations, substrate binding site for lipid-linked this compound-glycan
Wzy Polymerase massbank.eufishersci.nlwikipedia.orgCryo-EM2.8 ÅDimerization interface, proposed mechanism for this compound-glycan chain elongation

Biochemical and Enzymatic Characterization of this compound Pathways

Understanding the enzymes and pathways involved in this compound biosynthesis and its integration into capsular polysaccharides is critical for unraveling its biological roles and potential therapeutic targeting.

In vitro reconstitution systems are invaluable for dissecting the multi-step enzymatic pathways of this compound biosynthesis and subsequent polysaccharide polymerization. These systems involve expressing and purifying individual enzymes predicted to be involved in the pathway (e.g., from E. coli K4's kfoBC gene cluster for this compound biosynthesis wikipedia.org) and then combining them with defined substrates and cofactors under controlled conditions. By systematically adding pathway components, researchers can identify novel enzymes, determine their substrate specificities, and characterize reaction kinetics. For instance, the biosynthesis of this compound from common metabolic precursors could be reconstituted step-by-step, followed by the enzymatic polymerization of this compound-containing repeat units by enzymes like Wzy polymerase massbank.eufishersci.nlwikipedia.org.

Table 4: Illustrative Data from In Vitro this compound Biosynthesis Reconstitution

Enzyme (Recombinant)Substrate (Initial)Product (Detected)Reaction Rate (µmol/min/mg enzyme)Cofactors Required
This compound Synthase AUDP-GlucoseIntermediate 10.85ATP, Mg²⁺
This compound Synthase BIntermediate 1This compound-UDP0.62NAD⁺
Wzy PolymeraseThis compound-UDP, Lipid-PP-Repeat UnitThis compound-CPS Polymer0.45Undecaprenyl phosphate

Many enzymes and protein complexes involved in this compound-containing capsular polysaccharide biosynthesis and export are membrane-bound, making their study challenging. Reconstituted membrane vesicles, such as proteoliposomes, provide a controlled environment to investigate the function of these proteins in vitro. Bacterial ABC transporters (e.g., KpsDEMT) and Wzx/Wzy-dependent systems (e.g., Wzx flippase, Wzy polymerase, Wza translocon, Wzc tyrosine autokinase, Wzb phosphatase) can be incorporated into liposomes, allowing for the study of substrate translocation, polymerization, and energy coupling researchgate.netresearchgate.netwikipedia.orgmassbank.eufishersci.nlwikipedia.org. For example, proteoliposomes containing the KpsDEMT complex could be used to directly measure the ATP-dependent transport of lipid-linked this compound-glycans across the membrane, providing crucial insights into the export mechanism.

Table 5: Functional Assays in Proteoliposomes for this compound-CPS Transport (Illustrative)

Incorporated Protein(s)Substrate (Internal/External)Measured ActivityObserved Rate (nmol/min/mg protein)ATP Dependence
KpsDEMT ComplexLipid-linked this compound-CPSThis compound-CPS Transport0.18Yes
Wzx FlippaseUDP-Qui4NMal-Repeat UnitFlipping Efficiency75%No (facilitated diffusion)
Wzy Polymerase, Wzc, WzbUDP-Qui4NMal-Repeat UnitPolymerization Rate0.30 (monomer additions/min)Yes (Wzc phosphorylation cycle)

Computational and Theoretical Investigations of this compound-related Systems

Computational and theoretical investigations provide a powerful framework for deciphering the molecular intricacies of this compound and its associated glycoconjugates. These methodologies enable the prediction of genetic determinants, simulation of dynamic interactions, and quantitative correlation of structural features with biological activities, offering a comprehensive understanding that is often challenging to achieve through experimental means alone.

Genomic and Bioinformatic Prediction of this compound-associated Capsule Loci and Types

The biosynthesis of capsular polysaccharides, including those containing this compound, is governed by specific gene clusters or loci within bacterial genomes. Genomic and bioinformatic approaches are crucial for identifying these loci, predicting their associated capsule types, and understanding their evolutionary dynamics. For instance, tools like Kaptive have been developed to rapidly identify and type capsule (K) and lipopolysaccharide (LPS) loci from whole-genome sequence data, significantly aiding in the characterization of bacterial surface antigens.

Studies leveraging these methodologies have revealed extensive diversity in Escherichia coli capsular serotypes, with approximately 80 distinct K forms classified into four groups. uni.lu this compound has been specifically identified as a component of the K10 capsular antigen and is also present in certain E. coli group 3 capsular structures. guidetopharmacology.orguni.luwikipedia.org Bioinformatic analyses allow for the prediction of genes involved in sugar biosynthesis, polymerization, and export of these complex structures to the cell surface, including glycosyltransferases and proteins like Wzy (polymerase), Wza (outer membrane lipoprotein), Wzb (protein-tyrosine phosphatase), and Wzc (tyrosine-protein kinase).

A hypothetical bioinformatic analysis targeting this compound-associated capsule loci might involve:

Genome Mining: Searching for conserved gene modules characteristic of known this compound biosynthetic pathways or related sugar modifications.

Comparative Genomics: Comparing capsule loci across different bacterial strains or species to identify variations, recombination events, or horizontal gene transfer influencing this compound incorporation.

Gene Function Prediction: Utilizing sequence homology and protein domain analysis to predict the specific enzymatic steps involved in this compound synthesis and its linkage into the polysaccharide chain.

For example, a hypothetical study might identify several E. coli strains with predicted this compound-associated capsule loci, exhibiting variations in gene content and organization, as summarized in the following table:

Strain IDPredicted Capsule TypeKey Genes (Partial)This compound Integration PathwayPredicted Serotype Correlation
Ec_001K10-likewza, wzb, wzc, malXWzy-dependentStrong (K10)
Ec_005Group 3 Variant Awza, wzc, gltY, malZPutative Wzx/Wzy-dependentModerate (Group 3)
Ec_012Novel this compound Typewza, malA, malBUndeterminedLow (Novel)
Ec_020K10 Recombinantwza, wzc, malX, rhaRWzy-dependent, modifiedStrong (K10 with variation)

This table illustrates how genomic and bioinformatic predictions can categorize this compound-associated capsule loci, highlighting known and potentially novel types based on their genetic makeup.

Molecular Dynamics Simulations of this compound-containing Glycan-Protein Complexes

Molecular Dynamics (MD) simulations are indispensable for exploring the three-dimensional structures, dynamics, and interactions of complex biomolecules, including this compound-containing glycans and their protein partners. Glycans are known for their conformational flexibility, which is critical for their biological functions, and MD simulations provide atomic-resolution insights into these dynamic behaviors, often difficult to capture experimentally.

The application of MD simulations to this compound-containing glycan-protein complexes allows researchers to:

Elucidate Binding Mechanisms: Identify key residues involved in glycan-protein recognition and the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

Estimate Binding Affinities: While challenging, MD-based free energy calculations can provide quantitative estimates of binding strength, guiding the design of modified glycoconjugates with enhanced or reduced affinities.

Investigate Solvent Effects: Understand the role of water molecules and ions in mediating or modulating glycan-protein interactions.

Commonly used force fields for carbohydrate and glycoprotein (B1211001) simulations, such as CHARMM and GLYCAM, are essential for accurately representing the molecular forces within these systems.

A hypothetical MD simulation study on a this compound-containing glycan (e.g., a fragment of the K10 antigen) interacting with a hypothetical bacterial adhesion protein (BAP) might yield findings such as:

Simulation ParameterValueKey Finding/Observation
Simulation Time500 nsStable complex formation observed.
Force FieldCHARMM36mAccurate representation of glycan flexibility.
Binding Site ResiduesArg123, Lys125, Tyr200 (BAP)This compound's carboxyl group forms salt bridge with Arg123.
RMSD (Glycan)1.5 Å (relative to initial)Moderate conformational flexibility, stable within binding pocket.
RMSD (Protein)0.8 Å (backbone)Minor induced fit upon glycan binding.
Key InteractionsSalt bridge (this compound-Arg123), H-bonds (this compound-Lys125, Tyr200)Specific electrostatic and hydrogen bonding networks crucial for binding.
Solvent AccessibilityReduced around this compound in complexThis compound deeply buried within the binding pocket.

These simulated results provide detailed insights into the molecular recognition events and structural dynamics governing the interaction between this compound-containing glycans and their protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glycoconjugate Functionality

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes mathematical correlations between the chemical structure of compounds and their biological activities. This method is widely applied in various fields, including drug discovery and toxicology, to predict the activity of new compounds or optimize the properties of existing ones, thereby reducing the need for extensive experimental testing.

For this compound-containing glycoconjugates, QSAR modeling can be applied to:

Predict Antigenicity: Correlate structural variations in this compound or its surrounding glycan with their ability to elicit an immune response.

Optimize Binding Affinity: Design modified this compound derivatives with enhanced or reduced binding to specific receptors or antibodies.

Assess Immunomodulatory Potential: Predict how structural features influence the glycoconjugate's capacity to modulate immune pathways.

Identify Key Structural Determinants: Pinpoint specific chemical groups or conformational features of this compound that are critical for its biological functionality.

A QSAR model typically involves computing molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) for a set of glycoconjugates with known activities, followed by statistical methods (e.g., regression analysis, machine learning algorithms) to build a predictive model.

Consider a hypothetical QSAR study aimed at predicting the immunogenicity of various this compound derivatives, where different modifications are introduced to the malonylamino group or the sugar backbone. The study might involve a training set of glycoconjugates with experimentally determined immunogenicity scores.

A hypothetical QSAR model for this compound derivatives and their predicted immunogenicity might look like this:

Derivative IDThis compound ModificationMolecular Descriptor 1 (e.g., LogP)Molecular Descriptor 2 (e.g., H-bond Acceptors)Predicted Immunogenicity Score (0-100)
Q4NM-001Unmodified0.55875
Q4NM-002Methylated Malonyl0.72768
Q4NM-003Acetylated Amino0.60982
Q4NM-004Deoxy at C20.48655
Q4NM-005Carboxyl Ester0.88770

This table illustrates how QSAR can predict the biological activity (immunogenicity) based on structural modifications and calculated molecular descriptors, providing a rational basis for designing glycoconjugates with desired functional properties.

Future Research Directions and Translational Applications

Elucidation of Underexplored Molecular Mechanisms of Qui4NMal Action

Despite its identification as a key component of E. coli capsular polysaccharides, the precise and underexplored molecular mechanisms governing this compound's action within these complex structures remain an active area of investigation. This compound is notably found in E. coli Group 3 and Group 4 capsules, whose biosynthesis and assembly involve sophisticated multiprotein complexes that span the bacterial cell envelope stanford.eduresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net.

A significant challenge in fully unraveling these mechanisms stems from the observation that mutations in various components of the capsule biosynthesis machinery can lead to a similar "capsule-null phenotype," complicating the interpretation of biochemical defects stanford.edu. This suggests a highly integrated and potentially redundant network of protein-protein interactions within the assembly complexes, where the specific contribution of individual sugar components like this compound is difficult to isolate.

Furthermore, the transport mechanism of capsular polysaccharides, particularly those associated with Group 2 and 3 capsules that contain this compound, is not yet fully understood mdpi.com. These polysaccharides are exported via ATP-binding cassette (ABC) transporter-dependent systems, which involve the recognition of a glycolipid anchor and subsequent conformational changes within the transporter complex mdpi.com. The exact molecular details of how this compound-containing polysaccharide chains are recognized, bound, and translocated across the bacterial envelope by these ABC transporters (e.g., KpsMT) represent a critical underexplored area. Understanding these specific interactions could reveal novel targets for inhibiting capsule formation, a key bacterial virulence factor.

Future research should focus on:

Detailed Structural-Functional Analysis: Employing high-resolution structural biology techniques (e.g., cryo-electron microscopy, X-ray crystallography) to visualize this compound-containing polysaccharide segments in complex with their biosynthetic enzymes or transport proteins.

Kinetic and Biophysical Studies: Utilizing advanced biophysics methods such as native mass spectrometry and single-molecule Förster Resonance Energy Transfer (FRET) to study the real-time molecular interactions between this compound-containing glycans and their associated proteins, as well as conformational changes during their biosynthesis and export mdpi.com.

Genetic and Biochemical Dissection: Developing more refined genetic tools to precisely manipulate this compound incorporation or modification pathways, coupled with comprehensive biochemical analyses, to decouple the roles of individual components within the capsule assembly network.

Glycoengineering and Synthetic Biology Approaches for Modifying this compound-containing Structures

Glycoengineering and synthetic biology offer powerful avenues for purposefully modifying this compound-containing structures, particularly bacterial capsular polysaccharides. These approaches aim to redesign native glycosylation pathways to produce novel glycoconjugates or alter existing glycan structures for various applications researchgate.netfrontiersin.orgboku.ac.atfrontiersin.orgnih.gov.

In the context of this compound, the inherent diversity observed in E. coli Group 3 capsules, which is driven by natural recombination and plasmid transfer, highlights the plasticity of these glycan structures and suggests a natural propensity for "glycoengineering" within bacterial populations researchgate.net. This natural phenomenon provides a foundation for rational design strategies.

Key approaches in glycoengineering applicable to this compound-containing structures include:

Genetic Engineering: This involves precise genome editing strategies, such as CRISPR/Cas9 systems, to knock out or knock in genes that encode glycosyltransferases (GTs), glycohydrolases (GHs), nucleotide sugar interconverting enzymes, or transporters involved in the biosynthesis or modification of this compound or its surrounding glycan units researchgate.netfrontiersin.orgboku.ac.atnih.gov. By manipulating these enzymes, researchers can aim to:

Introduce or remove specific this compound residues.

Alter the linkage or branching patterns of this compound within the polysaccharide.

Incorporate novel sugar derivatives or non-native modifications adjacent to this compound.

Chemoenzymatic Synthesis: This method combines chemical synthesis with enzymatic reactions to construct specific glycan structures in vitro nih.gov. For this compound, this could involve synthesizing defined oligosaccharide units containing this compound and then using glycosyltransferases to assemble them into larger, precisely structured polysaccharides. This approach offers high control over the final glycan architecture.

Synthetic Glycobiology Systems: This emerging field, a subgroup of synthetic biology, focuses on engineering glycosylation for the production of novel glycoconjugates researchgate.net. This could involve developing cell-free systems or engineered bacterial strains where the biosynthesis of this compound-containing polysaccharides can be precisely controlled and optimized. For instance, cell-free gene expression systems from E. coli extracts are being explored for bacterial glycoengineering, allowing for the assembly of specific glycan structures using glycosyltransferase assembly lines researchgate.net.

The potential translational applications of modifying this compound-containing structures are significant, especially in the development of:

Improved Vaccines: Tailored capsular polysaccharides with specific this compound modifications could serve as enhanced vaccine antigens, eliciting more potent and targeted immune responses against pathogenic bacteria.

Diagnostic Tools: Engineered glycans could be used to develop highly specific probes or assays for detecting particular bacterial strains or serotypes based on their unique this compound-containing capsule structures.

Anti-virulence Agents: Modifying or disrupting the biosynthesis of this compound-containing capsules could weaken bacterial virulence, making them more susceptible to host immunity or antibiotics.

Development of Advanced Research Tools for this compound Study and Detection

The intricate nature of this compound within complex capsular polysaccharides necessitates the development and refinement of advanced research tools for its comprehensive study and accurate detection. Current methodologies provide a foundation, but future innovations will enhance specificity, sensitivity, and real-time analysis capabilities.

Existing tools that have been instrumental in characterizing this compound and its parent structures include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D ¹H and ¹³C NMR spectroscopy have been crucial for elucidating the detailed chemical structure of this compound and its linkages within capsular polysaccharides, such as the K10 antigen from E. coli nih.govresearchgate.net. Advancements in NMR techniques, including higher field strengths and cryoprobe technology, continue to improve resolution and sensitivity for complex glycan analysis.

Mass Spectrometry (MS): Native mass spectrometry is a powerful biophysics method that can be used to study the molecular interactions between the exporter and ligands, as well as conformational changes in transporter complexes involved in polysaccharide export mdpi.com. This technique can provide information on the mass, composition, and potentially the topology of this compound-containing glycans and their associated proteins.

Single-Molecule Förster Resonance Energy Transfer (FRET): Single-molecule FRET offers the ability to observe conformational changes and molecular interactions in real-time at the single-molecule level mdpi.com. Applying FRET to this compound-containing systems could provide dynamic insights into the assembly and transport processes of the capsular polysaccharides.

Future directions for advanced research tools include:

High-Throughput Glycan Array Technologies: Developing specialized glycan arrays featuring various this compound-containing oligosaccharides to rapidly screen for specific binding proteins, antibodies, or lectins. This could facilitate the discovery of novel this compound-interacting molecules.

Fluorescent Probes and Biosensors: Designing and synthesizing fluorescently tagged this compound analogs or this compound-specific binding molecules that can be used as probes for live-cell imaging to track capsule biosynthesis, assembly, or interaction with host components in real-time. Biosensors could be engineered to detect the presence of this compound or its specific modifications in biological samples.

Advanced Imaging Techniques: Integrating super-resolution microscopy techniques (e.g., STORM, PALM, STED) with this compound-specific labeling to visualize the spatial distribution and organization of this compound-containing capsules on bacterial surfaces with unprecedented detail.

Computational Modeling and Machine Learning: Utilizing computational approaches to predict the three-dimensional structures of this compound-containing polysaccharides and their interactions with proteins. Machine learning algorithms can be trained on existing glycomics data to identify patterns and predict the impact of specific this compound modifications on capsule properties or bacterial phenotypes.

Serotype-Specific Detection Assays: Building upon existing serotype-specific detection methods for bacteria mdpi.com, future tools could involve developing highly specific and rapid diagnostic assays that target the unique this compound-containing structures of particular pathogenic strains. This could involve antibody-based assays, aptamer-based detection, or phage-based methods that recognize specific capsular epitopes.

These advanced tools will be instrumental in deepening our understanding of this compound's biological roles, accelerating the discovery of new therapeutic targets, and enabling more precise diagnostics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.